

Application Notes and Protocols: Purification of 6-HEX, SE Labeled Oligonucleotide Probes

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Compound of Interest

Compound Name: 6-HEX, SE

Cat. No.: B12382798

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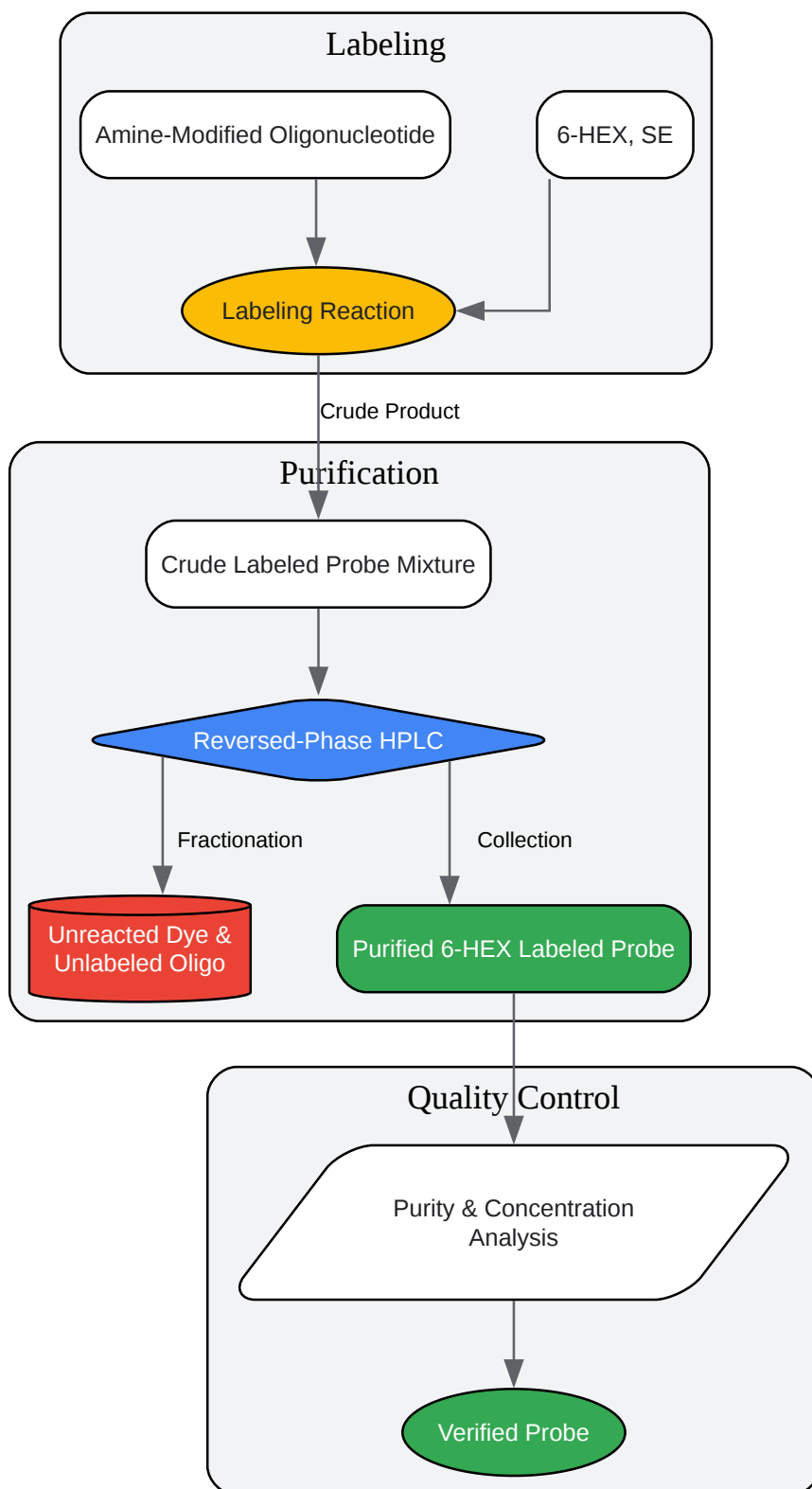
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are essential tools in a wide array of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and genotyping assays.[1] **6-HEX, SE** (hexachlorofluorescein, succinimidyl ester) is a commonly used fluorescent dye for labeling amino-modified oligonucleotides.[2] The succinimidyl ester group reacts with a primary amine on the oligonucleotide to form a stable amide bond.[3][4] Following the labeling reaction, purification is a critical step to remove unreacted free dye, unlabeled oligonucleotides, and other synthesis byproducts that can interfere with downstream applications.[5] This document provides detailed protocols for the purification of **6-HEX, SE** labeled oligonucleotide probes using High-Performance Liquid Chromatography (HPLC), a method renowned for its high resolution and efficiency in separating labeled from unlabeled species.[6]

Reaction and Purification Overview

The overall process involves the initial labeling of an amine-modified oligonucleotide with **6-HEX, SE**, followed by a purification step to isolate the desired labeled probe. The choice of purification method depends on the required purity and scale. HPLC is highly recommended for applications demanding high purity.[6]



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Figure 1. Experimental workflow for labeling and purification of **6-HEX, SE** probes.

Experimental Protocols

Materials and Reagents

- Amine-modified oligonucleotide
- **6-HEX, SE** (succinimidyl ester)
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- HPLC Grade Acetonitrile (ACN)
- HPLC Grade Water
- Triethylammonium Acetate (TEAA) buffer, 2.0 M concentrate
- 0.1 M TEAA, pH 7.0
- Nuclease-free water
- TE Buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)[[7](#)]

Protocol 1: Labeling of Amine-Modified Oligonucleotide with **6-HEX, SE**

This protocol is optimized for a 100 µg scale of an amine-modified oligonucleotide.[[2](#)]

- Oligonucleotide Preparation: Dissolve 100 µg of the 5'-amine-modified oligonucleotide in 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
- Dye Preparation: Allow the vial of **6-HEX, SE** to equilibrate to room temperature. Prepare a stock solution by dissolving 200 µg of **6-HEX, SE** in 10 µL of anhydrous DMSO.[[4](#)] This should be done immediately before use.
- Labeling Reaction: Add the **6-HEX, SE** solution to the oligonucleotide solution. Vortex briefly to mix.

- Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- Quenching (Optional): The reaction can be stopped by adding a final concentration of 0.1 M Tris buffer.
- Preparation for Purification: The crude labeled oligonucleotide solution is now ready for purification. It will contain the desired 6-HEX labeled probe, unlabeled oligonucleotides, and free 6-HEX dye.

Protocol 2: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Ion-pair reversed-phase HPLC is a high-resolution technique for purifying labeled oligonucleotides.[8] The triethylammonium acetate (TEAA) acts as an ion-pairing agent, and the separation is based on the hydrophobicity of the oligonucleotide and the attached dye.[9]

Instrumentation and Columns:

- HPLC System: An analytical or semi-preparative HPLC system with a UV-Vis detector capable of monitoring at 260 nm (for the oligonucleotide) and ~535 nm (for HEX dye).[9][10]
- Column: A C18 reversed-phase column is recommended (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[9]

Mobile Phases:

- Buffer A: 0.1 M TEAA in HPLC-grade water.
- Buffer B: Acetonitrile.

Procedure:

- Sample Preparation: Dilute the crude labeling reaction mixture with 0.1 M TEAA to a suitable volume for injection (e.g., 100-200 µL).

- **Column Equilibration:** Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A at a flow rate of 1 mL/min.
- **Injection:** Inject the prepared sample onto the column.
- **Gradient Elution:** Elute the bound components using a linear gradient of acetonitrile (Buffer B). A typical gradient is from 5% to 65% acetonitrile over 30 minutes.[\[2\]](#)
 - Unreacted (free) dye will typically elute first.
 - Unlabeled oligonucleotides will elute before the labeled product due to their lower hydrophobicity.
 - The desired 6-HEX labeled oligonucleotide will be retained longer on the column.
- **Fraction Collection:** Monitor the elution profile at both 260 nm and 535 nm.[\[11\]](#) The peak that absorbs at both wavelengths corresponds to the 6-HEX labeled probe.[\[11\]](#) Collect the fractions corresponding to this peak.
- **Post-Purification:**
 - Combine the collected fractions containing the pure product.
 - The TEAA buffer and acetonitrile are volatile and can be removed by vacuum centrifugation.[\[9\]](#)
 - Resuspend the purified, dried probe in nuclease-free water or TE buffer.[\[7\]](#)

Data Presentation and Quality Control

Following purification, it is essential to assess the purity, concentration, and identity of the 6-HEX labeled probe.

Purity Assessment

- **Analytical HPLC:** A portion of the purified fraction can be re-injected onto an analytical HPLC column to confirm its purity. A single, sharp peak that absorbs at both 260 nm and 535 nm indicates a high-purity product. Purity levels of >90% are typically achievable with HPLC.[\[9\]](#)

- **Mass Spectrometry:** Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product, verifying the successful conjugation of the 6-HEX dye to the oligonucleotide.

Quantification

The concentration of the purified probe is determined by UV-Vis spectrophotometry. The absorbance is measured at 260 nm.

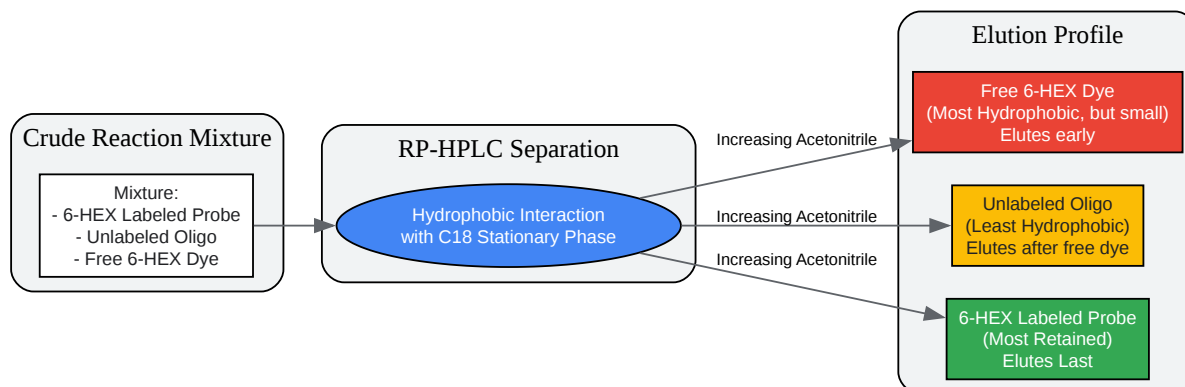
Summary of Expected Results

Parameter	Typical Value/Range	Method of Analysis
Purity	> 90%	Analytical RP-HPLC, Capillary Electrophoresis
Yield	60-80%	UV-Vis Spectroscopy at 260 nm
Identity	Expected Molecular Weight \pm 0.1%	ESI-Mass Spectrometry
Absorbance Maxima	~260 nm (DNA), ~535 nm (HEX)	UV-Vis Spectroscopy
Emission Maximum	~556 nm	Fluorometry

Note: Yields can vary depending on the efficiency of the labeling reaction and the purification process.

Signaling Pathway and Logical Relationships

The purification process is based on the differential physicochemical properties of the components in the crude reaction mixture.



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Figure 2. Separation principle of 6-HEX labeled probes by RP-HPLC.

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